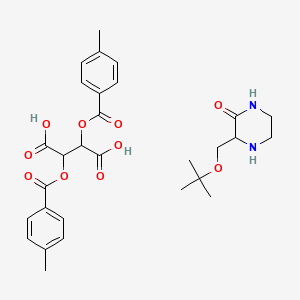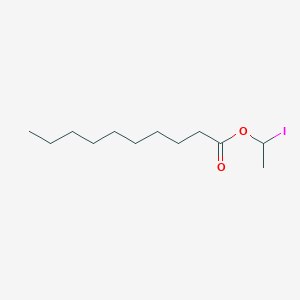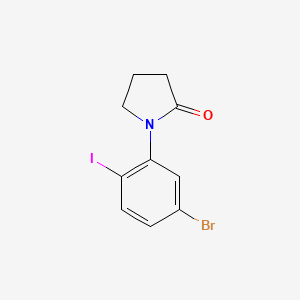
(R)-3-(tert-Butoxymethyl)piperazine-2-one Di-p-toluoyl-L-tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(tert-Butoxymethyl)piperazine-2-one Di-p-toluoyl-L-tartrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a piperazine ring substituted with a tert-butoxymethyl group and a di-p-toluoyl-L-tartrate moiety. Its distinct configuration makes it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(tert-Butoxymethyl)piperazine-2-one Di-p-toluoyl-L-tartrate typically involves multiple steps, starting with the preparation of the piperazine ring. The tert-butoxymethyl group is introduced through a substitution reaction, followed by the addition of the di-p-toluoyl-L-tartrate moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product. Key considerations include the optimization of reaction times, solvent selection, and purification methods to achieve high efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(tert-Butoxymethyl)piperazine-2-one Di-p-toluoyl-L-tartrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include acids, bases, and organic solvents like dichloromethane, methanol, and acetonitrile. Reaction conditions such as temperature, pressure, and the presence of catalysts are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
®-3-(tert-Butoxymethyl)piperazine-2-one Di-p-toluoyl-L-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-3-(tert-Butoxymethyl)piperazine-2-one Di-p-toluoyl-L-tartrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(tert-Butoxymethyl)piperazine-2-one Di-p-toluoyl-L-tartrate: The enantiomer of the compound, with similar but distinct properties.
N-tert-Butoxycarbonylpiperazine: A related compound with a different functional group.
Di-p-toluoyl-L-tartaric acid: A component of the compound, used in various chemical applications.
Uniqueness
®-3-(tert-Butoxymethyl)piperazine-2-one Di-p-toluoyl-L-tartrate is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C29H36N2O10 |
|---|---|
Poids moléculaire |
572.6 g/mol |
Nom IUPAC |
2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one |
InChI |
InChI=1S/C20H18O8.C9H18N2O2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-9(2,3)13-6-7-8(12)11-5-4-10-7/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);7,10H,4-6H2,1-3H3,(H,11,12) |
Clé InChI |
VMGDWHWYIRPJGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC(C)(C)OCC1C(=O)NCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[3-(4-Chloro-6-phenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole](/img/structure/B13700087.png)



![N-[3-(Benzylamino)-1-(3-nitrophenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13700123.png)



![2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13700146.png)


![5-(Tert-butoxy)benzo[d][1,3]dioxole](/img/structure/B13700154.png)

